molecular formula C7H3BrClIO B2931238 2-Bromo-5-iodobenzoyl chloride CAS No. 1261570-98-2

2-Bromo-5-iodobenzoyl chloride

Cat. No.: B2931238
CAS No.: 1261570-98-2
M. Wt: 345.36
InChI Key: BQDRMTDACLJNPW-UHFFFAOYSA-N
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Description

2-Bromo-5-iodobenzoyl chloride ( 1261570-98-2) is a high-purity benzoyl chloride derivative valued in organic synthesis as a versatile chemical building block . Its molecular formula is C 7 H 3 BrClIO, and it has a molecular weight of 345.36 g/mol . The compound features both bromo and iodo substituents on the aromatic ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more complex biaryl structures . The highly reactive acyl chloride group facilitates efficient acylation reactions with nucleophiles, enabling the synthesis of amides, esters, and ketones for pharmaceutical and materials science research . As a key intermediate, it is instrumental in the development of potential active pharmaceutical ingredients (APIs) and other novel organic molecules . This product is offered with a typical purity of 95% to 98% and requires storage at 2-8°C to maintain stability . Please refer to the Safety Data Sheet (SDS) for proper handling guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRMTDACLJNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodobenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutics. Halogenated benzoyl chlorides, in particular, serve as highly versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-5-iodobenzoyl chloride, a trifunctionalized reagent with significant potential in the synthesis of bioactive compounds. As a Senior Application Scientist, my aim is to present not just the fundamental properties of this compound, but to also provide actionable insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Structural Elucidation

Chemical Identity:

IdentifierValue
Chemical Name 2-Bromo-5-iodobenzoyl chloride
CAS Number 1261570-98-2
Molecular Formula C₇H₃BrClIO
Molecular Weight 345.36 g/mol
Canonical SMILES C1=C(C=C(C(=C1Br)C(=O)Cl)I)
InChI Key BNQXSFFVGRPZIP-UHFFFAOYSA-N

Chemical Structure:

2-Bromo-5-iodobenzoyl_chloride C1 C C2 C C1->C2 C6 C C1->C6 C7 C C1->C7 C3 C C2->C3 Br1 Br C2->Br1 C4 C C3->C4 C5 C C4->C5 C5->C6 I1 I C5->I1 O1 O C7->O1 Cl1 Cl C7->Cl1 center

Figure 1: 2D Structure of 2-Bromo-5-iodobenzoyl chloride

Synthesis of 2-Bromo-5-iodobenzoyl chloride

The most direct and industrially scalable synthesis of 2-Bromo-5-iodobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-bromo-5-iodobenzoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.

Synthesis of the Precursor: 2-Bromo-5-iodobenzoic Acid

The synthesis of the requisite 2-bromo-5-iodobenzoic acid can be accomplished through a multi-step sequence starting from more readily available materials. One common route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. A plausible synthetic pathway is outlined below.[1]

synthesis_precursor cluster_0 Precursor Synthesis 5-Amino-2-bromobenzoic acid 5-Amino-2-bromobenzoic acid Diazo salt Diazo salt 5-Amino-2-bromobenzoic acid->Diazo salt 1. Inorganic Acid, NaNO2 2. Organic Solvent, Water 2-Bromo-5-iodobenzoic acid 2-Bromo-5-iodobenzoic acid Diazo salt->2-Bromo-5-iodobenzoic acid Iodinating Agent (e.g., KI)

Figure 2: Synthetic pathway to 2-Bromo-5-iodobenzoic acid.

Conversion to 2-Bromo-5-iodobenzoyl chloride: A Step-by-Step Protocol

The conversion of the carboxylic acid to the acyl chloride is a robust and high-yielding reaction. The use of thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Reaction Scheme:

synthesis_final cluster_1 Final Synthesis Step 2-Bromo-5-iodobenzoic acid 2-Bromo-5-iodobenzoic acid 2-Bromo-5-iodobenzoyl chloride 2-Bromo-5-iodobenzoyl chloride 2-Bromo-5-iodobenzoic acid->2-Bromo-5-iodobenzoyl chloride SOCl2 or (COCl)2 (Solvent, Heat)

Figure 3: Conversion of the carboxylic acid to the benzoyl chloride.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides.[2][3]

Materials:

  • 2-Bromo-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas trap (to neutralize the evolving HCl and SO₂ gases), add 2-bromo-5-iodobenzoic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous toluene or DCM to the flask to create a slurry. Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF. Subsequently, add an excess of thionyl chloride (typically 2-5 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-Bromo-5-iodobenzoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be employed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze them back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating species.

  • Gas Trap: The reaction evolves corrosive and toxic gases (HCl and SO₂), which must be neutralized in a basic solution (e.g., NaOH solution).

Physicochemical Properties and Reactivity

Predicted Physicochemical Properties:

PropertyValue
Physical State Solid (predicted)
Boiling Point High boiling point, likely requires vacuum distillation
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).

Reactivity Profile:

The reactivity of 2-Bromo-5-iodobenzoyl chloride is dictated by its three functional groups: the highly electrophilic acyl chloride, and the two halogen atoms on the aromatic ring.

  • Acyl Chloride: This group is the most reactive site and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.[4] The presence of two electron-withdrawing halogens on the ring further enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.

  • Aromatic Halogens: The bromine and iodine atoms are less reactive than the acyl chloride but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these transformations, allowing for selective functionalization.

Applications in Drug Discovery and Development

The trifunctional nature of 2-Bromo-5-iodobenzoyl chloride makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds that are prevalent in many biologically active compounds.[5][6]

Workflow for the Synthesis of Bioactive Molecules:

drug_discovery_workflow cluster_2 Drug Discovery Workflow 2-Bromo-5-iodobenzoyl chloride 2-Bromo-5-iodobenzoyl chloride Amide/Ester Intermediate Amide/Ester Intermediate 2-Bromo-5-iodobenzoyl chloride->Amide/Ester Intermediate Nucleophilic Acyl Substitution (e.g., with an amine or alcohol) Complex Heterocycle Complex Heterocycle Amide/Ester Intermediate->Complex Heterocycle Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Bioactive Molecule Bioactive Molecule Complex Heterocycle->Bioactive Molecule Further Functionalization

Figure 4: A generalized workflow for the use of 2-Bromo-5-iodobenzoyl chloride in drug discovery.

While specific examples for 2-Bromo-5-iodobenzoyl chloride are not widely published, its utility can be extrapolated from the applications of similar compounds. For instance, related bromo- and iodo-substituted benzoyl chlorides are key intermediates in the synthesis of a variety of kinase inhibitors and other targeted therapies. The ability to sequentially and selectively react at the three different functional groups allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

2-Bromo-5-iodobenzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

  • GHS Pictograms: Corrosive

  • Hazard Statements:

    • H290: May be corrosive to metals.

    • H314: Causes severe skin burns and eye damage.

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle under an inert atmosphere to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.

Conclusion

2-Bromo-5-iodobenzoyl chloride is a highly reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures and diverse chemical libraries. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications, based on established chemical principles and data from analogous compounds. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. Retrieved February 4, 2026, from [Link].

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 2-Iodo-5-BroMobenzyl Chloride CAS 1261817-10-0. Retrieved February 4, 2026, from [Link].

  • Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved February 4, 2026, from [Link].

  • PubChem. (n.d.). 2-Bromo-5-chlorobenzoyl chloride. Retrieved February 4, 2026, from [Link].

  • PubChem. (n.d.). 2-Bromo-5-fluoro-3-iodobenzoyl chloride. Retrieved February 4, 2026, from [Link].

  • PubChem. (n.d.). 1-Bromo-2-chloro-5-iodobenzene. Retrieved February 4, 2026, from [Link].

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 4, 2026, from [Link].

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzoyl chloride. Retrieved February 4, 2026, from [Link].

Sources

Synthesis of 2-Bromo-5-iodobenzoyl chloride from 2-bromo-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-bromo-5-iodobenzoyl chloride from 2-bromo-5-iodobenzoic acid . This acid chloride is a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., B-Raf/MEK pathways) where the 5-iodo position serves as a handle for subsequent Sonogashira or Suzuki couplings, and the 2-bromo position provides steric enforcement or orthogonal reactivity.

While thionyl chloride (


) is a common industrial reagent, this guide prioritizes the Oxalyl Chloride/DMF  protocol. This method is milder, generates gaseous byproducts (

,

,

) that are easily removed, and minimizes thermal stress on the carbon-iodine bond, which can be labile under the harsh reflux conditions required for thionyl chloride.

Chemical Context & Mechanism[1][2][3][4]

Reaction Overview

The transformation utilizes a nucleophilic acyl substitution mechanism catalyzed by


-Dimethylformamide (DMF). The reaction converts the carboxylic acid hydroxyl group into a good leaving group, followed by displacement with a chloride ion.
The Catalytic Cycle (Vilsmeier-Haack Pathway)

The addition of catalytic DMF is not merely for solubility; it forms a reactive Vilsmeier-Haack imidoyl chloride intermediate .

  • Activation: DMF reacts with oxalyl chloride to form the active chloroiminium species, releasing

    
     and 
    
    
    
    .
  • Substitution: The carboxylic acid attacks this electrophilic intermediate.

  • Chlorination: The resulting activated ester is rapidly attacked by chloride, regenerating DMF and yielding the acid chloride.

Mechanistic Diagram

VilsmeierMechanism DMF DMF Catalyst Imidoyl Active Imidoyl Chloride Species DMF->Imidoyl Activation Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Imidoyl Intermediate Activated Intermediate Imidoyl->Intermediate + Substrate Substrate 2-Bromo-5-iodobenzoic Acid Substrate->Intermediate Intermediate->DMF Regeneration Product 2-Bromo-5-iodobenzoyl Chloride Intermediate->Product Cl- Attack Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts

Caption: Catalytic cycle showing the activation of DMF by oxalyl chloride and subsequent chlorination of the benzoic acid substrate.[1]

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
2-Bromo-5-iodobenzoic acid Substrate1.0Dry thoroughly before use.
Oxalyl Chloride Reagent1.2 - 1.5Toxic, moisture sensitive.
DMF Catalyst0.05 (cat.)Anhydrous grade essential.
Dichloromethane (DCM) Solvent-Anhydrous; 0.2 - 0.5 M conc.
Hexanes Workup-For precipitation/trituration.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge with

    
     for 15 minutes to ensure an inert atmosphere.
    

Step 2: Suspension

  • Charge the RBF with 2-Bromo-5-iodobenzoic acid (1.0 equiv).

  • Add anhydrous DCM (approx. 5-10 mL per gram of substrate). The acid may not fully dissolve initially; this is normal.

Step 3: Catalysis Initiation

  • Add catalytic DMF (2-3 drops per gram of substrate).

  • Observation: No immediate reaction should occur, but DMF is critical for the next step.

Step 4: Chlorination

  • Cool the mixture to 0°C (ice bath).

  • Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10–15 minutes.

  • Safety Note: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur. Ensure the system is vented through a bubbler or scrubber.
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Endpoint: The suspension should clarify into a clear yellow solution as the acid is consumed.

Step 5: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

  • Azeotropic Drying: Re-dissolve the residue in a small amount of anhydrous DCM or Toluene and re-evaporate. Repeat twice. This ensures removal of trace HCl and oxalyl chloride.

  • Result: The product usually presents as a yellow viscous oil or low-melting solid.

Self-Validating Quality Control (QC)

Do not assume the reaction is complete based on time. Use these validation steps:

  • FTIR Monitoring (In-Process):

    • Take an aliquot of the reaction mixture.

    • Criteria: Disappearance of the broad carboxylic acid

      
       stretch (2500–3300 
      
      
      
      ) and appearance of the sharp acyl chloride
      
      
      stretch (shifted to ~1770–1785
      
      
      compared to the acid's ~1680–1700
      
      
      ).
  • TLC Methyl Ester Quench (Offline):

    • Acid chlorides hydrolyze on silica plates, making direct TLC difficult.

    • Method: Quench a mini-aliquot (1 drop) into Methanol (0.5 mL). This converts the acid chloride to the methyl ester in situ.

    • Analysis: Run TLC of the quenched mix against the starting acid. The methyl ester will have a significantly higher

      
       value and be distinct from the starting acid.
      

Process Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere (N2 Purge) Suspend Suspend Acid in DCM Add cat. DMF Start->Suspend AddReagent Add Oxalyl Chloride (0°C -> RT) Suspend->AddReagent Reaction Stir 2-4 Hours (Gas Evolution) AddReagent->Reaction Check QC Check: FTIR or MeOH-Quench TLC Reaction->Check Check->Reaction Incomplete Evaporate Evaporate Solvent & Excess Reagent Check->Evaporate Pass Azeotrope Azeotrope with Toluene (Remove trace HCl) Evaporate->Azeotrope Final Product: 2-Bromo-5-iodobenzoyl chloride Azeotrope->Final

Caption: Operational workflow for the synthesis, emphasizing the critical QC checkpoint before workup.

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Reaction Stalls Inactive Oxalyl ChlorideEnsure reagent is fresh; add an extra 0.2 equiv.
Precipitate Remains Incomplete ReactionCheck FTIR. If C=O shift is present, the solid might be the imidoyl salt (rare in DCM). Add more DCM.
Product Hydrolysis Wet Solvents/AtmosphereAcid chlorides revert to acid rapidly. Store under

or use immediately.

Storage: Store the isolated acid chloride in a sealed vessel under inert gas (


 or 

) at 4°C. If long-term storage is required, conversion to a stable ester or immediate use in the next step is recommended due to the high reactivity of the C-I bond and the acid chloride moiety.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack acyl chloride synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid halides).

  • Patent CN103965020B. (2016). Preparation method for 5-iodo-2-bromobenzyl alcohol. (Describes the synthesis of the acid chloride intermediate using sulfur oxychloride/thionyl chloride, providing a comparative industrial baseline).

  • Patent CN107954861A. (2017).[2] Preparation method of 2-bromo-5-iodobenzoic acid. (Details the synthesis of the starting material, confirming the stability of the halogenation pattern).

Sources

The Tri-Functional Command Center: 2-Bromo-5-iodobenzoyl Chloride in High-Precision Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Concept of Programmed Reactivity

In the landscape of modern medicinal chemistry, "privileged scaffolds" are defined not just by their biological activity, but by their synthetic tractability . 2-Bromo-5-iodobenzoyl chloride (CAS: 146947-06-0) represents a master class in orthogonal reactivity .

Unlike simple benzoic acid derivatives, this molecule presents three distinct electrophilic sites with widely separated activation energies. This allows the medicinal chemist to execute a "programmed" synthesis—sequentially modifying the molecule without the need for cumbersome protection/deprotection steps.

The Reactivity Hierarchy:

  • Acyl Chloride (

    
    ):  Kinetic control (Reaction at 
    
    
    
    ).
  • Aryl Iodide (

    
    ):  The "Soft" Electrophile (Pd-catalyzed coupling at RT to 
    
    
    
    ).
  • Aryl Bromide (

    
    ):  The "Hard" Electrophile (Requires elevated temps or specialized ligands; often used for final cyclization).
    

Chemical Architecture & Reactivity Profile

The Electrophilic Triad

The utility of this scaffold rests on the bond dissociation energies (BDE) and the electronic environment of the three leaving groups.

Reactive SiteFunctionalityApprox. BDE (kcal/mol)Reactivity ModeStrategic Role
Acyl Chloride

~75-80 (C-Cl)Nucleophilic Acyl SubstitutionAnchoring: Attaches the scaffold to the primary pharmacophore (amine/alcohol).
C-5 Iodine

~65Oxidative Addition (Fast)Elongation: Ideal for extending the carbon skeleton via Sonogashira or Suzuki couplings.
C-2 Bromine

~81Oxidative Addition (Slow)Cyclization/Closure: Positioned ortho to the carbonyl, enabling heterocycle formation (e.g., Quinazolinones).
Visualization of Orthogonal Reactivity

The following diagram illustrates the sequential functionalization logic, demonstrating how reaction conditions dictate site selectivity.

ReactivityMap Core 2-Bromo-5-iodobenzoyl Chloride Step1 Step 1: Acylation (Nucleophilic Attack) Core->Step1 -78°C to 0°C Amine/Alcohol Step2 Step 2: C-5 Functionalization (Selective Pd Coupling) Step1->Step2 Pd(PPh3)4, RT Boronic Acid/Alkyne Step3 Step 3: C-2 Cyclization (High Energy Closure) Step2->Step3 Pd(dppf)Cl2, 100°C or Cu-catalyzed Product Final Bioactive Scaffold Step3->Product

Figure 1: The programmed reactivity flow. Note the increasing energy requirements from Step 1 to Step 3, ensuring chemoselectivity.

Strategic Applications in Drug Design

The Quinazolinone Gateway

One of the most potent applications of 2-bromo-5-iodobenzoyl chloride is in the synthesis of quinazolinone derivatives, a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).

  • Mechanism: The acid chloride reacts with an aniline to form a benzamide. The ortho-bromine then serves as the handle for an intramolecular Buchwald-Hartwig amination or copper-catalyzed cyclization to close the ring.

  • Advantage: The meta-iodine (C-5) remains intact during this cyclization, leaving a "handle" for late-stage diversification (e.g., adding a solubilizing tail).

Case Study: Thromboxane Receptor Antagonists

Research into thromboxane receptor antagonists has utilized 2,5-disubstituted benzoic acid derivatives. The iodine at C-5 allows for the introduction of lipophilic biphenyl tails necessary for receptor binding, while the acid chloride moiety anchors the polar head group [1].

Experimental Protocols (SOPs)

Protocol A: Chemoselective Amide Formation

Objective: Functionalize the acid chloride without hydrolyzing the halide bonds.

Reagents:

  • 2-Bromo-5-iodobenzoyl chloride (1.0 equiv)

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool the solution to 0°C .
  • Addition: Dissolve 2-bromo-5-iodobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Rapid addition causes exotherms that may lead to side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) and brine. Dry over 
    
    
    
    .
  • Validation: Check LC-MS. The mass spectrum should show the characteristic isotope pattern of Br (1:1 ratio of M and M+2).

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-5 Iodine)

Objective: Couple an aryl group to the Iodine position without disturbing the Bromine.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2M aqueous solution) (2.0 equiv)
    
  • DME/Ethanol/Water (4:1:1 ratio)

Procedure:

  • Degassing: Combine solvents and degas thoroughly (sparge with Argon for 15 mins). Oxygen is the enemy of selectivity here.

  • Assembly: Add the amide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C. Higher temperatures may activate the C-Br bond.

  • Monitoring: Monitor by TLC/LC-MS. The reaction is typically complete within 4-6 hours.

  • Purification: Silica gel chromatography. The product will now lack the Iodine but retain the Bromine (check Mass Spec for single Br isotope pattern).

Visualizing the Synthetic Workflow

The following diagram details the construction of a hypothetical kinase inhibitor using this scaffold.

SynthesisWorkflow Start Start: 2-Bromo-5-iodobenzoyl Chloride Proc1 Amidation (R-NH2, 0°C) Start->Proc1 Intermediate1 Intermediate A: 2-Bromo-5-iodobenzamide Proc2 Suzuki Coupling (Ar-B(OH)2, Pd(0), 60°C) *Selective for I* Intermediate1->Proc2 Intermediate2 Intermediate B: 2-Bromo-5-(aryl)benzamide Proc3 Cu-Catalyzed Cyclization (K2CO3, 110°C) *Activates Br* Intermediate2->Proc3 Final Final Target: Quinazolinone Derivative (Cyclized) Proc1->Intermediate1 Proc2->Intermediate2 Proc3->Final

Figure 2: Step-by-step synthetic pathway for generating a heterocyclic library.

Safety & Handling Data

ParameterSpecificationHandling Precaution
Physical State White to off-white crystalline solidUse dust mask (N95); avoid inhalation.
Moisture Sensitivity High (Hydrolyzes to acid)Store under inert gas; keep bottle tightly sealed.
Lachrymator Yes (Acid Chloride)Open only in a fume hood. Vapors are irritating to eyes/lungs.
Storage 2-8°C (Refrigerate)Degradation releases HCl gas.

Critical Safety Note: In the event of a spill, neutralize with solid sodium bicarbonate before attempting to wipe up. Do not use water directly, as this will generate HCl gas and heat.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid Product Information. Retrieved from (Precursor reference for reactivity data).

  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Retrieved from .

  • BenchChem. (n.d.). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives. Retrieved from .

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from .

  • Gola, A. K., et al. (2024).[1] I2-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones. J. Org.[2] Chem. Retrieved from .

Sources

Strategic Utilization of 2-Bromo-5-iodobenzoyl Chloride: A Modular Platform for Kinase and Antimicrobial Scaffold Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2-Bromo-5-iodobenzoyl chloride is not merely a reagent; it is a "privileged scaffold" precursor designed for the rapid generation of diversity-oriented libraries.[1] Its value in medicinal chemistry lies in its orthogonal reactivity profile .

Unlike simple benzoyl chlorides, this molecule possesses three distinct reactive sites with widely separated activation energy thresholds. This allows for a programmable synthesis sequence where modifications can be installed sequentially without the need for protecting groups.

The Reactivity Hierarchy (Chemo- & Regioselectivity)

For a medicinal chemist, understanding the reactivity order is paramount to designing a successful synthetic route. The hierarchy proceeds as follows:

  • Acyl Chloride (C1):

    
    . Reacts with nucleophiles (amines, alcohols) at -10°C to RT.
    
  • Aryl Iodide (C5):

    
    . Undergoes Pd-catalyzed oxidative addition (Suzuki, Sonogashira) at mild temperatures (40–60°C). The C-I bond is weaker (approx. 65 kcal/mol) than the C-Br bond.
    
  • Aryl Bromide (C2):

    
    . Requires elevated temperatures (>80°C) or specialized bulky phosphine ligands to undergo oxidative addition.
    

Strategic Insight: The C2-Bromine atom serves a dual purpose. Chemically, it is a "latent" handle for late-stage modification. Biologically, it provides steric bulk (ortho-effect) that forces the resulting amide bond out of planarity, often locking the molecule into a bioactive conformation suitable for kinase binding pockets.

ReactivityHierarchy Core 2-Bromo-5-iodobenzoyl Chloride Site1 1. Acyl Chloride (C1) Electrophilic Attack (Amidation) Core->Site1 Fastest (-10°C) Site2 2. Aryl Iodide (C5) Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Site2 Intermediate (50°C) Site3 3. Aryl Bromide (C2) Steric Block or High-Temp Coupling Core->Site3 Slowest (>90°C) Site1->Site2 Sequential Flow Site2->Site3 Sequential Flow

Figure 1: The orthogonal reactivity map allows for programmable library generation.

Biological Applications of Analogues

The acid chloride itself is too reactive for direct biological assay. The biological activity discussed below pertains to the benzamide and ester analogues derived from this scaffold.

A. Kinase Inhibition (VEGFR-2 / EGFR)

The 2-halo-5-substituted benzamide motif is a recurring pharmacophore in Type II kinase inhibitors.

  • Mechanism: The amide linker forms hydrogen bonds with the hinge region of the kinase (e.g., Cys919 in VEGFR-2).

  • Role of Halogens:

    • The C5-Iodine (or substituents derived from it) extends into the hydrophobic back-pocket.

    • The C2-Bromine induces a twist in the molecule, preventing it from adopting a flat conformation. This "atropisomer-like" twist is crucial for fitting into the ATP-binding cleft of tyrosine kinases.

  • SAR Insight: Replacing the C5-Iodine with a hydrophobic aryl group (via Suzuki coupling) typically increases potency from the micromolar (

    
    ) to the nanomolar (
    
    
    
    ) range.
B. Antimicrobial Activity

Analogues where the acid chloride is coupled with lipophilic amines (e.g., benzylamines) have shown efficacy against Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of bacterial cell membrane integrity and inhibition of respiratory chain enzymes. The heavy halogen atoms (Br, I) enhance membrane permeability due to increased lipophilicity (

    
    ).
    

Synthetic Protocols

Note: All reactions involving acid chlorides require anhydrous conditions to prevent hydrolysis back to the benzoic acid.

Protocol A: Synthesis of the Core Scaffold (Amidation)

Objective: To attach the pharmacophore headgroup while preserving the C-I and C-Br bonds.

Reagents:

  • 2-Bromo-5-iodobenzoyl chloride (1.0 equiv)[2]

  • Aniline derivative or Primary Amine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Purge a reaction flask with Nitrogen (

    
    ). Dissolve the amine (1.1 equiv) and 
    
    
    
    (1.5 equiv) in anhydrous DCM. Cool to 0°C using an ice bath. Rationale: Cooling controls the exotherm and minimizes side reactions.
  • Addition: Dissolve 2-Bromo-5-iodobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 3:1). The starting material spot (

    
    ) should disappear, and a new, more polar amide spot (
    
    
    
    ) should appear.
  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

    
     (to remove hydrolyzed acid), then Brine. Dry over 
    
    
    
    .[1]
  • Yield: Typically 85–95%.

Protocol B: Regioselective Suzuki Coupling at C5

Objective: To functionalize the C5 position selectively, leaving the C2-Bromine intact.

Reagents:

  • Amide Product from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • 
     (5 mol%) or 
    
    
    
  • 
     (2M aqueous solution, 2.0 equiv)
    
  • DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine solvent and base. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst.

  • Assembly: Add the Amide, Boronic Acid, and Catalyst.

  • Temperature Control (Critical): Heat to 60°C .

    • Expert Note: Do NOT exceed 75°C. At >80°C, the C2-Bromine will begin to participate in the coupling, leading to mixtures of mono- and bis-coupled products.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of Iodine (-127 amu) and addition of the aryl group. If the mass indicates loss of Bromine (-79/81 amu), the temperature is too high.

Representative Biological Data (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) for a hypothetical series of analogues targeting VEGFR-2 (Kinase) and S. aureus (Bacteria).

Core Structure: N-(4-chlorophenyl)-2-bromo-5-R-benzamide

Compound IDSubstituent (R) at C5C2 SubstituentVEGFR-2 IC50 (nM)S. aureus MIC (µg/mL)SAR Interpretation
Ref-1 HH> 10,000> 64Lack of steric lock and hydrophobic contact.
Ref-2 HBr 1,20032C2-Br induces twist; improved fit.
Analog-A Iodo Br 450 8 Parent Scaffold. Iodine provides halogen bond; high lipophilicity.
Analog-B PhenylBr12016Aryl extension at C5 accesses hydrophobic back-pocket.
Analog-C 4-PyridylBr35 > 64H-bond acceptor on pyridine interacts with kinase hinge; reduced lipophilicity hurts bacterial entry.

Table 1: Comparative biological activity demonstrating the importance of the C2-Bromine for conformation and C5-substitution for potency.

Experimental Workflow Diagram

This workflow illustrates the decision tree for synthesizing a library of bioactive molecules from the 2-bromo-5-iodobenzoyl chloride precursor.

Workflow Start Start: 2-Bromo-5-iodobenzoyl Chloride Step1 Step 1: Nucleophilic Substitution (Amine R-NH2, 0°C) Start->Step1 Check1 QC: 1H NMR (Check Amide NH peak) Step1->Check1 Branch1 Path A: Antimicrobial (Lipophilic Amides) Check1->Branch1 High Lipophilicity Branch2 Path B: Kinase Inhibitor (Suzuki Coupling at C5) Check1->Branch2 Need Extension Final Final Assay (IC50 / MIC) Branch1->Final Step2 Step 2: Pd-Coupling (60°C) Selective C-I activation Branch2->Step2 Boronic Acid Ar-B(OH)2 Step2->Final

Figure 2: Synthesis-to-Assay workflow for library generation.

References

  • BenchChem. (2025).[1][3][4] The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.[4] Retrieved from

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7).[5] Retrieved from

  • American Chemical Society (ACS). (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Retrieved from

  • Royal Society of Chemistry (RSC). (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.[6] Green Chemistry. Retrieved from

Sources

Role of 2-Bromo-5-iodobenzoyl chloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Bromo-5-iodobenzoyl Chloride as a Chemoselective Scaffold

Executive Summary

2-Bromo-5-iodobenzoyl chloride (CAS: 160070-58-2 / Precursor Acid CAS: 25252-00-0) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from its tri-functional orthogonal reactivity . Unlike simple aryl halides, this molecule possesses three distinct reactive sites—an acid chloride, an aryl iodide, and an aryl bromide—each capable of being activated sequentially under specific conditions.[1]

This guide details the strategic deployment of 2-bromo-5-iodobenzoyl chloride in the synthesis of complex pharmacophores, particularly for kinase inhibitors and metabolic modulators (e.g., SGLT2 inhibitor analogs).[1]

Structural Analysis & Reactivity Profile

The power of this intermediate lies in the Reactivity Hierarchy . In a multi-step synthesis, the order of bond formation is dictated by the electronic and steric properties of the three functional groups.

The Reactivity Triangle
  • Site A (Acid Chloride): The most electrophilic site. Reacts rapidly with nucleophiles (amines, alcohols) at

    
     to RT.
    
  • Site B (C5-Iodine): The most reactive halogen for oxidative addition to Pd(0). It allows for cross-coupling (Suzuki-Miyaura, Sonogashira) at mild temperatures (

    
    ) without disturbing the bromine.
    
  • Site C (C2-Bromine): The least reactive site due to a stronger C-Br bond and steric hindrance from the adjacent carbonyl group (ortho-effect). Activation typically requires higher temperatures (

    
    ) or specialized bulky phosphine ligands.
    

ReactivityTriangle Center 2-Bromo-5-iodobenzoyl Chloride SiteA 1. Acid Chloride (COCl) Fastest Reaction (Acylation) Center->SiteA Nucleophilic Attack SiteB 2. Aryl Iodide (C-I) Intermediate Reaction (Pd-Catalyzed Coupling) Center->SiteB Oxidative Addition (Fast) SiteC 3. Aryl Bromide (C-Br) Slowest Reaction (Requires Forcing Conditions) Center->SiteC Oxidative Addition (Slow)

Figure 1: The orthogonal reactivity hierarchy allows for programmable sequential functionalization.

Synthesis & Preparation

While commercially available, in-house preparation ensures freshness, as the acid chloride is moisture-sensitive.[1]

Step 1: Iodination of 2-Bromobenzoic Acid

The precursor, 2-bromo-5-iodobenzoic acid, is synthesized via electrophilic aromatic substitution.[1] The directing effects of the carboxyl (meta-director) and bromine (ortho/para-director) synergistically activate the C5 position.

  • Reagents: 2-Bromobenzoic acid, N-Iodosuccinimide (NIS),

    
     or Triflic acid.[1]
    
  • Mechanism: Generation of the iodonium ion (

    
    ) in situ.
    
Step 2: Conversion to Acid Chloride
  • Reagents: Oxalyl chloride (

    
    ), catalytic DMF, DCM (solvent).[1]
    
  • Protocol:

    • Suspend 2-bromo-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM under

      
      .
      
    • Add catalytic DMF (2-3 drops).[1] Note: DMF forms the Vilsmeier-Haack active species, accelerating the reaction.[1]

    • Add oxalyl chloride (1.2 equiv) dropwise at

      
      .
      
    • Stir at RT for 2-4 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to yield the yellow semi-solid acid chloride.

Validation Check: Quench a small aliquot in Methanol. Analyze via TLC or LCMS. The acid chloride will convert to the methyl ester, which is distinct from the starting acid.

Orthogonal Cross-Coupling Strategies

This section details the "Programmed Synthesis" approach.

Workflow: The Sequential Build

The most common application is the construction of biaryl-amide scaffolds, often seen in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

Phase 1: Amide Formation (The Anchor) React the acid chloride with a functionalized amine (e.g., an aniline or benzylamine).

  • Conditions:

    
    , DCM, 
    
    
    
    .[1]
  • Outcome: Formation of the amide bond.[2] The Ar-I and Ar-Br bonds remain intact.[1]

Phase 2: Chemoselective Suzuki Coupling (The Extension) Target the C5-Iodine.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (mild).
    
  • Boronic Acid:[1][3]

    
     (1.05 equiv).[1]
    
  • Temperature:

    
    .
    
  • Selectivity: The C-I bond undergoes oxidative addition

    
     faster than the C-Br bond at this temperature.
    

Phase 3: Divergent Functionalization (The Core) Target the C2-Bromine.

  • Conditions: Higher temperature (

    
    ), stronger base (
    
    
    
    ), or specialized ligands (e.g., XPhos, Buchwald precatalysts) to activate the sterically hindered bromide.
  • Outcome: Introduction of the final

    
     group.
    

SequentialWorkflow Start Acid Chloride Step1 Phase 1: Amidation (Intact Ar-I, Ar-Br) Start->Step1 R-NH2 DCM, 0°C Step2 Phase 2: Suzuki Coupling (Selective at C5-I) Step1->Step2 R1-B(OH)2 Pd(0), 50°C Step3 Phase 3: Final Coupling (Activation of C2-Br) Step2->Step3 R2-B(OH)2 Pd-XPhos, 100°C

Figure 2: Step-wise construction of a tri-substituted scaffold.

Comparative Data & Handling

Halogen Bond Dissociation Energies (BDE)

The theoretical basis for the chemoselectivity is the bond strength.

Bond TypeBDE (kcal/mol)Relative Reactivity (Pd-Cat)
C(sp2) – I ~65High (Fast oxidative addition)
C(sp2) – Br ~81Moderate (Slower, requires heat)
C(sp2) – Cl ~96Low (Inert under standard conditions)
Safety & Stability Protocol
  • Lachrymator: Like all benzoyl chlorides, this compound is a potent lachrymator.[1] Handle only in a fume hood.

  • Hydrolysis: Reacts violently with water to release HCl gas.[1]

  • Storage: Store under Argon/Nitrogen at

    
    . If the solid turns from yellow to white/crusty, it has likely hydrolyzed back to the benzoic acid.
    

References

  • BenchChem. (2025).[2] A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insights. BenchChem Technical Library. Link

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Link

  • American Chemical Society (ACS). (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[1][4] Chemical Reviews. Link

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis and Biological Evaluation. Molecules.[2][4][5][6][7][8][9][10][11][12][13][14] Link

  • Google Patents. (2022). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.[1][15] CN113773194A. Link

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 2-Bromo-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Bromo-5-iodobenzoyl chloride is a high-value "tri-functional" scaffold. Its utility in drug discovery stems from the distinct reactivity differentials between its three electrophilic sites: the acid chloride (carbonyl), the C-5 iodide, and the C-2 bromide.

Successful utilization of this scaffold requires a strict adherence to chemoselectivity principles . A standard "pot-boiling" Suzuki protocol will lead to polymerization or hydrolysis. This guide provides two distinct workflows based on the desired endpoint:

  • Workflow A (Scaffold Construction): Stabilization of the acid chloride followed by selective C-5 arylation.

  • Workflow B (Ketone Synthesis): Anhydrous "Acyl-Suzuki" coupling directly at the carbonyl center.

Reactivity Hierarchy (The "Golden Rule")

The order of reactivity for oxidative addition/nucleophilic attack is: Acid Chloride (


) > Aryl Iodide (

) >> Aryl Bromide (

)
  • Implication: You cannot perform a standard aqueous Suzuki coupling on the iodine without first protecting or reacting the acid chloride, as the basic aqueous conditions will hydrolyze the -COCl moiety to the carboxylic acid immediately.

Visualizing the Reaction Logic

The following decision tree illustrates the critical pathways for this substrate.

G Start Starting Material: 2-Bromo-5-iodobenzoyl chloride Decision Target Outcome? Start->Decision RouteA Route A: Biaryl Scaffold (Preserve C-2 Br) Decision->RouteA Biaryl Synthesis RouteB Route B: Aryl Ketone (Acyl-Suzuki) Decision->RouteB Ketone Synthesis StepA1 Step 1: Functionalize COCl (Form Ester/Amide) RouteA->StepA1 StepB1 Direct Anhydrous Coupling Pd(OAc)2, Anhydrous Toluene RouteB->StepB1 StepA2 Step 2: Selective Suzuki (C-5) Pd(PPh3)4, Na2CO3, 60°C StepA1->StepA2 Stable Intermediate ProductA Product: 2-Bromo-5-aryl-benzoate/amide (Ready for 2nd Coupling) StepA2->ProductA ProductB Product: (2-Bromo-5-iodophenyl)(aryl)methanone StepB1->ProductB

Figure 1: Strategic decision tree for processing 2-bromo-5-iodobenzoyl chloride.

Workflow A: Chemoselective C-5 Arylation

Objective: Couple an aryl boronic acid to the C-5 Iodine position while leaving the C-2 Bromine intact for future functionalization. Prerequisite: The acid chloride must be converted to an ester or amide first.

Phase 1: Stabilization (Preparation of Methyl Ester)

Note: If your target is an amide, substitute MeOH with the relevant amine and base.

  • Dissolution: Dissolve 2-bromo-5-iodobenzoyl chloride (1.0 equiv) in dry DCM (0.2 M).

  • Addition: Add dry Methanol (1.5 equiv) and Triethylamine (1.2 equiv) at 0°C.

  • Workup: Stir 1h. Wash with 1N HCl, then NaHCO3. Dry (MgSO4) and concentrate.

  • Result: Methyl 2-bromo-5-iodobenzoate. Use this stable intermediate for the Suzuki protocol below.

Phase 2: The Selective Suzuki Protocol

This protocol uses Pd(PPh3)4 , a catalyst with bulky ligands that favors oxidative addition into the weaker C-I bond over the C-Br bond.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Methyl ester) 1.0 Electrophile
Aryl Boronic Acid 1.1 Nucleophile
Pd(PPh3)4 0.03 (3 mol%) Catalyst (High Selectivity)
Na2CO3 (2M aq) 2.5 Base (Activator)

| DME (Dimethoxyethane) | -- | Solvent (0.15 M) |

Experimental Procedure:

  • Degassing (Critical): In a reaction vial, combine the Substrate and Aryl Boronic Acid in DME. Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(PPh3)4 quickly.

  • Base Addition: Add the degassed 2M Na2CO3 solution.

  • Reaction: Heat to 60°C (oil bath temperature).

    • Expert Insight: Do not exceed 70°C. At >80°C, the C-2 Bromine will begin to undergo oxidative addition, leading to mixtures of mono- and bis-arylated products.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction is typically complete in 2-4 hours.

    • Checkpoint: Look for the disappearance of the starting iodide. If the mono-coupled product starts converting to bis-coupled, quench immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4. Purify via silica flash chromatography.

Workflow B: Anhydrous Acyl-Suzuki (Ketone Synthesis)

Objective: React the acid chloride directly with a boronic acid to form a ketone, preserving the halogens. Challenge: Acid chlorides hydrolyze in water. This reaction requires strictly anhydrous conditions .

Reagents & Stoichiometry:

Component Equiv. Role
Acid Chloride 1.0 Electrophile
Boronic Acid 1.1 Nucleophile
Pd(OAc)2 0.01 (1 mol%) Catalyst Precursor
K3PO4 (Anhydrous) 3.0 Base (Must be ground/dry)

| Toluene | -- | Solvent (0.2 M, Dry) |

Experimental Procedure:

  • Drying: Flame-dry the glassware under vacuum. Ensure Toluene is distilled or from a solvent purification system (SPS).

  • Solid Mix: In a glovebox or under positive Argon flow, combine the Boronic Acid, Pd(OAc)2, and finely ground anhydrous K3PO4.

  • Solvation: Add the dry Toluene.

  • Substrate Addition: Add the 2-bromo-5-iodobenzoyl chloride (liquid or dissolved in minimal toluene) dropwise.

  • Reaction: Heat to 80-100°C for 3-6 hours.

    • Mechanism:[1][2][3][4][5][6] This proceeds via an acyl-palladium intermediate.[6] The absence of water prevents hydrolysis.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis of COCl (Route B)Wet solvent or baseUse freshly distilled Toluene and store K3PO4 in a desiccator.
Reaction at C-2 Br (Route A)Temperature too highLower temp to 50°C. Switch solvent to THF/Water (lower boiling point).
De-iodination (Reduction) ProtodeboronationUse a milder base (K3PO4 instead of Carbonate) or reduce water content.
Low Conversion Oxidized CatalystEnsure Pd(PPh3)4 is yellow (not black/brown). Sparge solvents longer.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Haddach, M.; McCarthy, J. R. "A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids." Tetrahedron Letters, 1999 , 40(16), 3109–3112. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Handy, S. T.; Zhang, Y. "Chemoselective Suzuki Couplings of Dihaloarenes." Synthesis, 2006 , 2006(22), 3883–3887. Link

Sources

Application Note: Chemoselective Sonogashira Cross-Coupling of 2-Bromo-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemoselective Sonogashira cross-coupling reaction of 2-Bromo-5-iodobenzoyl chloride with terminal alkynes. The protocol leverages the differential reactivity of aryl iodides and bromides in palladium-catalyzed reactions to achieve selective C-C bond formation at the iodo-substituted position. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and strategies for reaction optimization and troubleshooting.

Introduction and Scientific Principle

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically co-catalyzed by palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

The substrate, 2-Bromo-5-iodobenzoyl chloride, presents a unique synthetic opportunity. It contains three distinct reactive sites: an acyl chloride, an aryl bromide, and an aryl iodide. The key to its synthetic utility lies in the ability to perform reactions chemoselectively. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3][6] This differential reactivity allows for the selective coupling at the more reactive C–I bond under mild conditions, leaving the C–Br and acyl chloride moieties intact for subsequent transformations. This application note details a protocol to exploit this reactivity difference, enabling the selective alkynylation at the C-5 position.

Catalytic Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond, forming a Pd(II) intermediate. This is the step where the chemoselectivity is established, as the C-I bond reacts much faster than the C-Br bond.[3][8][9]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[10] This step increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd_Intermediate Ar-Pd(II)(I)L₂ Transmetal Transmetalation Pd_Diorgano Ar-Pd(II)(C≡CR)L₂ RedElim Reductive Elimination Product Ar-C≡CR (Product) CuX Cu(I)X Alkyne_Complex π-Alkyne-Cu Complex Cu_Acetylide Cu-C≡CR (Copper Acetylide) Cu_Acetylide->Transmetal Transfers Alkyne ArX_Start 2-Bromo-5-iodobenzoyl chloride (Ar-I) ArX_Start->OxAdd Alkyne_Start Terminal Alkyne (R-C≡CH) Alkyne_Start->Alkyne_Complex

Simplified Sonogashira Catalytic Cycle.

Experimental Protocol

This protocol outlines a general procedure for the chemoselective coupling. Researchers should optimize conditions based on the specific alkyne used.

Materials and Reagents
ReagentGradeSupplierNotes
2-Bromo-5-iodobenzoyl chloride≥97%Commercially AvailableHandle with care, moisture sensitive.
Terminal Alkyne≥98%Commercially AvailableEnsure alkyne is free of impurities.
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially AvailableTetrakis(triphenylphosphine)palladium(0) can also be used.[7]
Copper(I) Iodide (CuI)≥99%Commercially AvailableUse freshly opened or properly stored material.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercially AvailableMust be anhydrous. Acts as base and solvent.[3]
Tetrahydrofuran (THF) or Dimethylformamide (DMF)AnhydrousCommercially AvailableUse as a co-solvent if reactants are not fully soluble in the amine.[11]
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles for liquid transfer

  • Standard glassware for workup and purification

Step-by-Step Procedure

Note: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as Pd(0) complexes are oxygen-sensitive, and oxygen can promote undesirable alkyne homocoupling.[3][7]

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodobenzoyl chloride (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (if necessary) and triethylamine (approx. 2.0-3.0 equiv). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The chemoselective coupling at the C-I bond is typically efficient at room temperature, which prevents reaction at the less reactive C-Br bond.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess amine.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-Bromo-5-(alkynyl)benzoyl chloride.

Optimization and Troubleshooting

Achieving high yield and selectivity may require optimization. The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Low SideProducts Side Products Observed (e.g., Homocoupling, Bromide Coupling) Start->SideProducts Impure GoodYield Good Yield & Selectivity Start->GoodYield Good CheckDegassing Verify Inert Atmosphere & Solvent Degassing LowYield->CheckDegassing LowerTemp Lower Reaction Temperature (Maintain RT or below) SideProducts->LowerTemp CheckReagents Check Reagent Purity (Catalyst, Base, Alkyne) CheckDegassing->CheckReagents IncreaseTemp Slightly Increase Temperature (e.g., to 40-50°C) CheckReagents->IncreaseTemp IncreaseTemp->GoodYield Improved ChangeLigand Change Ligand/Catalyst System (e.g., P(t-Bu)₃) IncreaseTemp->ChangeLigand No Improvement CheckCu Reduce CuI Loading or Consider Cu-free conditions LowerTemp->CheckCu

Troubleshooting & Optimization Workflow.

Causality Behind Optimization Choices:

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to the formation of diynes (Glaser coupling), a common side reaction.[3][7] Rigorous degassing and maintaining an inert atmosphere are critical.

  • Temperature Control: While aryl iodides couple efficiently at room temperature, aryl bromides often require heating.[3] By keeping the temperature mild, selectivity for the C-I bond is maximized. If the reaction is sluggish, a slight increase in temperature may be necessary, but this risks initiating coupling at the C-Br bond.

  • Catalyst and Ligand: While Pd(PPh₃)₂Cl₂ is a robust catalyst, sterically hindered or electron-rich/poor substrates may benefit from different ligands.[12] For instance, bulky, electron-rich phosphine ligands like P(t-Bu)₃ can sometimes improve catalytic activity for challenging substrates.[7]

  • Copper Co-catalyst: The copper salt is crucial for the standard mechanism but can also promote homocoupling.[7] If this is a significant issue, reducing the amount of CuI or exploring copper-free Sonogashira protocols may be beneficial.[4]

Conclusion

The protocol described provides a reliable method for the chemoselective alkynylation of 2-Bromo-5-iodobenzoyl chloride. The pronounced difference in reactivity between the C-I and C-Br bonds under mild Sonogashira conditions allows for the precise installation of an alkyne moiety, yielding a valuable trifunctional building block. This intermediate is primed for subsequent orthogonal chemical modifications at the remaining acyl chloride and aryl bromide sites, opening avenues for the efficient construction of complex molecular architectures in pharmaceutical and materials science research.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Sonogashira coupling. (2019). YouTube. Retrieved from [Link]

  • Deshmukh, M. B. (2016). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. Retrieved from [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2025). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics - ACS Publications. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Cross-coupling reactions of various aryl halides and aryl boric acids... ResearchGate. Retrieved from [Link]

Sources

Step-by-step guide for amidation reactions with 2-Bromo-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

This guide details the optimized protocols for the amidation of 2-Bromo-5-iodobenzoyl chloride , a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple benzoyl chlorides, this scaffold possesses two distinct halogen handles—iodine at the C5 position and bromine at the C2 position—alongside the reactive acid chloride.

Core Value Proposition: The resulting amide serves as a platform for orthogonal cross-coupling . The significant reactivity difference between the C–I and C–Br bonds allows researchers to sequentially functionalize the ring (e.g., Sonogashira or Suzuki coupling at C–I first, followed by modification at C–Br), enabling the rapid synthesis of complex polysubstituted pharmacophores.

Chemical Context & Reactivity Profile

The Molecule
  • Reagent: 2-Bromo-5-iodobenzoyl chloride

  • Functionality:

    • Acid Chloride (C1): Highly electrophilic; susceptible to nucleophilic attack by amines. Moisture sensitive.

    • Iodide (C5): Highly reactive in Pd-catalyzed cross-coupling (Rate: Fast).

    • Bromide (C2): Moderately reactive; kinetically slower than iodide (Rate: Slow).

Mechanistic Insight

The amidation proceeds via a Nucleophilic Acyl Substitution mechanism.[1]

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbonyl reforms, expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: A base (auxiliary or excess amine) removes the proton from the nitrogen to generate the neutral amide.

Critical Control Point: The reaction is exothermic. Temperature control (


) is vital to prevent side reactions, although the aryl halogens are generally stable under standard non-catalytic amidation conditions.

Pre-Reaction Planning & Safety

Reagent Handling
  • Moisture Sensitivity: Acid chlorides hydrolyze rapidly to the corresponding benzoic acid and HCl upon contact with atmospheric moisture.

  • Handling: Weigh quickly in a fume hood or, preferably, in a glovebox/dry bag. If the reagent appears white/crystalline, it is likely pure. If it is a gummy yellow solid or liquid, it may have partially hydrolyzed; consider recrystallization (from hexane/toluene) or distillation if stable.

Solvent & Base Selection Matrix
ParameterStandard (Anhydrous) Schotten-Baumann (Biphasic) Difficult/Hindered
Solvent Dichloromethane (DCM) or THFDCM / Water or EtOAc / WaterToluene or 1,2-DCE
Base Triethylamine (

) or DIPEA

or NaOH (aq)
Pyridine or

+ DMAP
Temp



Use Case General purpose; moisture-sensitive amines.Robust, water-tolerant amines; simple workup.Sterically hindered anilines; unreactive amines.

Experimental Protocols

Protocol A: Standard Anhydrous Amidation

Best for primary/secondary alkyl amines and reactive anilines.

Reagents:

  • 2-Bromo-5-iodobenzoyl chloride (1.0 equiv)

  • Amine substrate (1.0 – 1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 – 1.5 equiv)
    
  • Anhydrous DCM (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM. Cool the solution to

    
     in an ice bath.
    
  • Addition: Dissolve 2-Bromo-5-iodobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 10–15 minutes.

    • Why? Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to double-acylation (rare but possible with primary amines).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (Solvent: Hexanes/EtOAc).[2] The acid chloride usually streaks or stays at baseline; the amide will be a distinct new spot.

  • Quench: Add water or saturated

    
     solution to quench unreacted acid chloride.
    
  • Workup:

    • Separate phases.

    • Wash Organic layer:

      
       1M HCl (to remove unreacted amine/base), 
      
      
      
      sat.
      
      
      (to remove benzoic acid byproduct),
      
      
      Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Catalytic Activation for Hindered Amines

Best for electron-deficient anilines or sterically crowded amines.

Reagents:

  • Add DMAP (4-Dimethylaminopyridine) (0.1 equiv) as a nucleophilic catalyst.

  • Solvent: Anhydrous THF or Toluene.

Modifications:

  • Follow Protocol A, but add DMAP to the amine/base solution before adding the acid chloride.

  • If reaction is sluggish at RT, heat to

    
    .
    
    • Note: The "2-Bromo-5-iodo" core is stable at

      
       in the absence of Pd catalysts.
      

Strategic Outlook: Orthogonal Functionalization

The primary advantage of using 2-Bromo-5-iodobenzoyl chloride is the ability to perform sequential cross-coupling reactions.

OrthogonalStrategy Start 2-Bromo-5-iodobenzoyl chloride Amidation Step 1: Amidation (Nucleophilic Substitution) Start->Amidation + Amine Amide Intermediate: 2-Bromo-5-iodo-benzamide Amidation->Amide Coupling1 Step 2: Selective C-I Coupling (Suzuki/Sonogashira @ RT) Amide->Coupling1 Pd(0), Mild Conditions Inter2 Functionalized Amide (Br intact) Coupling1->Inter2 Coupling2 Step 3: C-Br Coupling (High Temp / Stronger Cat) Inter2->Coupling2 Pd(0), Harsh Conditions Final Polysubstituted Drug Scaffold Coupling2->Final

Figure 1: The "Linchpin" strategy utilizing reactivity differences between C-I and C-Br bonds.

Purification & Characterization

Purification Methods
MethodSuitabilityNotes
Recrystallization HighBest for solid amides. Solvents: EtOH, MeCN, or EtOAc/Hexane.
Flash Chromatography HighStandard for oils/impure solids. Eluent: Hexane/EtOAc gradient.[2]
Acid/Base Wash MediumEffective only if the product is neutral and impurities are acidic/basic.
Analytical Validation
  • 1H NMR: Look for the amide proton (broad singlet,

    
     6.0–9.0 ppm depending on substrate).
    
  • Aromatic Region: The 2-Bromo-5-iodo substitution pattern typically shows distinct coupling constants.

    • H3 (ortho to Br, meta to I): Doublet (

      
       Hz).
      
    • H4 (ortho to I, para to Br): Doublet of doublets.

    • H6 (ortho to amide, meta to I): Doublet (

      
       Hz).
      
  • MS (Mass Spec): Expect a characteristic isotopic pattern. Bromine (

    
    ) gives a 1:1 doublet ratio. Iodine (
    
    
    
    ) is monoisotopic.

Troubleshooting & Safety

Common Issues
  • Low Yield:

    • Cause: Hydrolysis of acid chloride.

    • Fix: Use fresh reagent or distill/recrystallize before use. Ensure solvents are anhydrous.

  • Incomplete Reaction:

    • Cause: Steric hindrance or low nucleophilicity of amine.

    • Fix: Add DMAP (10 mol%) or switch to refluxing THF.

  • Side Products:

    • Cause: Double acylation (imide formation).

    • Fix: Ensure strict 1:1 stoichiometry or slight excess of amine; keep temperature low during addition.

Safety Data
  • Hazards: Corrosive (causes severe skin burns and eye damage), Lachrymator (induces tears).

  • PPE: Nitrile gloves, safety goggles, lab coat. Handle only in a fume hood.

  • Waste: Dispose of aqueous layers (basic) and organic layers (halogenated) in separate, labeled waste containers.

References

  • Fisher Scientific. Amide Synthesis Protocols and Reagents. Retrieved from

  • Common Organic Chemistry. Amide Formation from Acid Chlorides: Standard Conditions. Retrieved from

  • Organic Chemistry Portal. Amidation Reactions and Catalysts. Retrieved from

  • PubChem. 2-Bromo-5-fluoro-4-iodobenzoyl chloride Compound Summary. (Analogous reactivity data). Retrieved from

  • Sigma-Aldrich. 2-Bromo-5-chlorobenzaldehyde Safety Data Sheet. (Halogenated aromatic handling).[2][3][4][5] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-5-iodobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-iodobenzoyl chloride is a critical intermediate step, often preceding amidation or Friedel-Crafts acylations. While the transformation from the carboxylic acid is standard, the presence of the aryl iodide moiety introduces specific stability challenges. The Carbon-Iodine (C-I) bond is the weakest among standard aryl halides (


 vs 

for C-Br), making it susceptible to homolytic cleavage under the thermal stress often required for thionyl chloride mediated reactions.

This guide addresses the three most common impurity profiles: Hydrolysis Reversion , Anhydride Dimerization , and Iodine Liberation .

Part 1: Troubleshooting Dashboard
Symptom Probable Cause Diagnostic (Analytical) Immediate Corrective Action
White precipitate forms immediately upon opening flask.Hydrolysis. The acid chloride is reverting to the carboxylic acid due to atmospheric moisture.IR: Broad peak ~3000-3300 cm⁻¹ (OH). MP: Sharp increase (Acid melts > Acid Chloride).Re-dissolve in dry DCM; add fresh Oxalyl Chloride (1.2 eq) + cat. DMF.[1] Reflux 1h.
Purple/Violet vapor or dark residue during evaporation.Deiodination. Thermal decomposition of the C-I bond liberating elemental Iodine (

).
Visual: Distinct violet color. TLC: Fast-moving dark spot.STOP heating. Switch from Thionyl Chloride (

) to Oxalyl Chloride at Room Temp. Wash crude with dilute

.
Incomplete solubility in subsequent coupling reaction.Anhydride Formation. Reaction of Acid Chloride with unreacted Acid.[2]H-NMR: Slight downfield shift of aromatic protons vs. Acid Chloride. MS: [2M-H₂O] peak.Difficult to reverse. Best to filter off solids (anhydride is often less soluble) or restart with excess chlorinating agent.
Yellow/Orange oil that refuses to crystallize.Mixed Anhydride or trapped solvent impurities.H-NMR: Check for solvent peaks or distinct impurity peaks.Place under high vacuum (<1 mbar) for 4+ hours. If persistent, use crude immediately.
Part 2: Deep Dive – The "Three Pillars" of Impurity
1. The "Phantom" Impurity: Hydrolysis (Reversion)
  • The Issue: Benzoyl chlorides are moisture sensitive. 2-Bromo-5-iodobenzoyl chloride is relatively stable compared to aliphatic acyl chlorides, but it will hydrolyze back to 2-Bromo-5-iodobenzoic acid upon contact with wet solvents or humid air.

  • Why it happens: The carbonyl carbon is highly electrophilic. Water acts as a nucleophile, displacing the chloride.

  • Prevention:

    • Self-Validating Step: Flame-dry all glassware. Use a drying tube (CaCl₂) or positive Nitrogen pressure.

    • Solvent: Ensure DCM or Toluene is anhydrous (distilled over

      
       or from a solvent system).
      
2. The "Dimer": Benzoic Anhydride
  • The Issue: Formation of Bis(2-bromo-5-iodobenzoyl) anhydride .

  • Mechanism: If the chlorinating agent is added too slowly or in insufficient quantities, the newly formed Acid Chloride (

    
    ) reacts with the remaining Carboxylic Acid (
    
    
    
    ) to form the Anhydride (
    
    
    ).
  • Why it matters: Anhydrides are less reactive towards amines/nucleophiles in subsequent steps, leading to lower yields.

  • Prevention: Always use a excess of the chlorinating agent (1.2 to 1.5 equivalents). Ensure the reaction goes to completion before evaporation.

3. The "Purple Haze": Iodine Liberation [3][4]
  • The Issue: The C-I bond is labile. Traditional protocols using Thionyl Chloride (

    
    )  often require reflux (
    
    
    
    ). This thermal stress, combined with the acidic byproducts (
    
    
    ,
    
    
    ), can cause the iodine to cleave, resulting in a purple discoloration (free Iodine) and des-iodo side products.
  • The Fix: Switch to Oxalyl Chloride. This reagent reacts at Room Temperature (0°C

    
     RT) facilitated by DMF catalysis, preserving the sensitive C-I bond [1].[5]
    
Part 3: Visualizing the Chemistry
Figure 1: Reaction Pathways & Failure Modes

ReactionPathways Start 2-Bromo-5-iodobenzoic Acid Target TARGET: 2-Bromo-5-iodobenzoyl Chloride Start->Target Primary Reaction + DMF Cat. Anhydride SIDE PRODUCT: Symmetric Anhydride (Low Reagent Stoichiometry) Start->Anhydride + Target (Side Rxn) Reagent Chlorinating Agent (SOCl2 or (COCl)2) Hydrolysis IMPURITY: Reverted Acid (Moisture Contact) Target->Hydrolysis + H2O Iodine DECOMPOSITION: Free Iodine (I2) (Thermal Stress/Reflux) Target->Iodine Heat (>50°C)

Caption: Figure 1. Competitive reaction pathways. Note that Anhydride formation competes with the primary reaction, while Iodine liberation is a thermal decomposition pathway.

Part 4: The "Gold Standard" Protocol (Oxalyl Chloride Method)

This protocol is designed to be self-validating by minimizing thermal stress and using gas evolution as a visual proxy for reaction progress.

Reagents:

  • 2-Bromo-5-iodobenzoic acid (

    
    )[6]
    
  • Oxalyl Chloride (

    
    ) [Preferred over 
    
    
    
    for Aryl Iodides] [2]
  • DMF (Dimethylformamide) (

    
    , catalytic)
    
  • DCM (Anhydrous) (

    
     concentration)
    

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Connect to a drying tube or

    
     line.
    
  • Solvation: Suspend the 2-Bromo-5-iodobenzoic acid in anhydrous DCM. Note: The acid may not fully dissolve initially.[7]

  • Catalysis: Add catalytic DMF (2-3 drops).

    • Mechanism:[2][5][6][8][9][10][11][12][13] DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (active chloro-iminium species), which is the actual chlorinating agent.

  • Chlorination: Cool to

    
     (ice bath). Add Oxalyl Chloride  dropwise via syringe.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

    • Endpoint Check: The suspension should become a clear solution as the acid is converted to the soluble acid chloride. If solids remain after 3 hours, add an additional 0.2 eq of Oxalyl Chloride.

  • Workup: Concentrate under reduced pressure (Rotovap).

    • Crucial: Add dry Toluene and re-evaporate (

      
      ) to azeotrope off excess Oxalyl Chloride and HCl.
      
  • Result: The product should be an off-white to yellow solid/oil, ready for immediate use.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the Acid Chloride? A: Ideally, no. If necessary, store under inert gas (


/Argon) in a desiccator at 

. Seal with Parafilm. If stored for >24 hours, assume partial hydrolysis and run a small-scale test reaction or take an IR/NMR before committing valuable coupling partners.

Q: Why not use Thionyl Chloride (


)? It's cheaper. 
A:  Thionyl chloride typically requires reflux to drive the reaction to completion. As noted in Figure 1 , heating aryl iodides risks liberating Iodine (

), which turns the reaction purple and lowers yield. If you must use

, use it neat (no solvent) and keep the temperature below

if possible, extending the reaction time instead of increasing heat [3].

Q: I see a "doublet of doublets" in the aromatic region of my NMR that shouldn't be there. A: Check the coupling constants. If the pattern mimics the starting material but is shifted, you likely have the Anhydride . This is a common artifact of insufficient chlorinating agent.

References
  • BenchChem. (2025).[1] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack mechanism with Oxalyl Chloride/DMF).
  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Common Conditions. Retrieved from

  • Organic Syntheses. (n.d.). Benzoic Anhydride Preparation. Retrieved from

Sources

Technical Support Center: Monitoring 2-Bromo-5-iodobenzoyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

Monitoring the formation or consumption of 2-Bromo-5-iodobenzoyl chloride presents a specific analytical challenge: hydrolytic instability .

Direct analysis of acid chlorides on standard Reverse-Phase HPLC (RP-HPLC) or silica-based TLC plates is fundamentally flawed. The moisture present in RP-HPLC mobile phases (water/acetonitrile) and on the surface of silica gel causes rapid hydrolysis of the acid chloride back to 2-Bromo-5-iodobenzoic acid .

If you inject the reaction mixture directly, you will detect the acid, not the chloride. You cannot distinguish whether the reaction failed (remained as acid) or succeeded (formed chloride which then hydrolyzed during analysis).

The Solution: You must utilize a Derivatization-Quench Protocol . By reacting the acid chloride with a nucleophile (methanol or a secondary amine) immediately upon sampling, you "freeze" the chemical state, converting the unstable acid chloride into a stable ester or amide that can be chromatographically separated from the carboxylic acid starting material.

Visual Logic: The "Dual-Quench" Validation System

Before starting, understand the logic of the self-validating method. This workflow ensures you are detecting the active species.

G cluster_0 Sampling & Quenching Rxn Reaction Mixture (Acid Chloride + Acid) Quench_A Quench A: Methanol (Forms Methyl Ester) Rxn->Quench_A Aliquot 1 Quench_B Quench B: Water/Base (Forces Hydrolysis) Rxn->Quench_B Aliquot 2 Analysis HPLC / TLC Analysis Quench_A->Analysis Quench_B->Analysis Result_1 Result: Two Distinct Peaks (Ester ≠ Acid) CONCLUSION: Active Acid Chloride Present Analysis->Result_1 Separation Observed Result_2 Result: Single Peak (Ester = Acid) CONCLUSION: Reaction Failed (Only Acid Exists) Analysis->Result_2 Co-elution

Caption: The "Dual-Quench" logic allows you to distinguish between unreacted starting material and the active acid chloride product by intentionally creating two different derivatives.

Protocol A: TLC Monitoring (The "Mini-Workup" Method)

Objective: Rapid qualitative assessment of acid chloride formation.

The Challenge: 2-Bromo-5-iodobenzoic acid (Starting Material) and its acid chloride are both polar, but the acid streaks on silica due to interaction with silanols. The acid chloride will hydrolyze on the plate, looking identical to the acid.

The Fix: Convert the acid chloride to Methyl 2-bromo-5-iodobenzoate in the capillary.

Step-by-Step Procedure:
  • Prepare Quench Vials:

    • Vial A (Target): 0.5 mL dry Methanol (MeOH).

    • Vial B (Reference): 0.5 mL Water/Acetonitrile (1:1).

  • Sampling: Dip a capillary into your reaction mixture.

  • Quenching:

    • Blow the capillary contents into Vial A . (The acid chloride reacts instantly with MeOH to form the Methyl Ester).

    • Blow a second capillary contents into Vial B . (The acid chloride hydrolyzes back to the Acid).

  • Spotting: Spot Vial A and Vial B side-by-side on a Silica Gel 60 F254 plate.

  • Elution: Run in Hexanes:Ethyl Acetate (80:20) .

    • Note: The heavy halogens (Br, I) make these compounds lipophilic; a non-polar mobile phase is required.

Interpretation:
Spot ObservedRf Value (Approx)Interpretation
Vial B (Acid) ~0.1 - 0.2 (Streaking)Reference for Starting Material.
Vial A (Ester) ~0.6 - 0.8 (Compact Spot)Success. The shift in Rf proves the Acid Chloride was present and converted to the ester.
Vial A matches Vial B ~0.1 - 0.2Failure. The reaction mixture contained no acid chloride to derivatize.
Protocol B: HPLC Monitoring (Quantitative Derivatization)

Objective: Precise quantification of conversion using RP-HPLC.

The Challenge: Direct injection into a water-based mobile phase hydrolyzes the sample during the run, leading to split peaks and poor quantification.

The Fix: Pre-column derivatization with a secondary amine (e.g., Morpholine or Diethylamine). Amides are UV-active, stable, and chromatographically distinct from the acid.

Reagents:
  • Quench Solution: 10% Morpholine in Acetonitrile (anhydrous).

  • Diluent: Acetonitrile (HPLC Grade).

Workflow:
  • Sampling: Take 50 µL of reaction mixture.

  • Derivatization: Immediately add to 500 µL of Quench Solution .

    • Mechanism:[1][2][3] 2-Bromo-5-iodobenzoyl chloride + Morpholine → 4-(2-Bromo-5-iodobenzoyl)morpholine + HCl.

    • Wait Time: 1-2 minutes (Reaction is instantaneous).

  • Dilution: Dilute to mark with Diluent (to suit detector sensitivity).

  • Injection: Inject 5-10 µL.

HPLC Conditions (Suggested):
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes. (High organic required due to lipophilic Br/I substituents).

  • Detection: UV @ 254 nm (Benzene ring absorption).

Data Analysis Table:
Peak IdentityRelative Retention Time (RRT)Notes
Benzoic Acid (SM) 1.00 (Reference)Broad peak if pH is not controlled.
Morpholine Amide ~1.50 - 1.80Sharp, symmetrical peak. Indicates Active Acid Chloride .
Morpholine ~0.10 (Void Volume)Excess reagent peak (Ignore).
Troubleshooting & FAQs

Q1: Why not just use Methanol for HPLC quenching like you did for TLC?

A: You can, but methyl esters are sometimes susceptible to hydrolysis in acidic HPLC mobile phases if the run time is long. Amides (formed via Morpholine) are extremely robust and stable, providing a more reliable "frozen" snapshot of the reaction [1].

Q2: I see a small "Acid" peak in my quenched HPLC sample. Does this mean the reaction isn't finished?

A: Not necessarily. It could be:

  • Residual Starting Material: The reaction is indeed incomplete.

  • Moisture in Quench: If your Acetonitrile/Morpholine quench solution wasn't dry, water competed with the amine to hydrolyze a fraction of the chloride. Action: Dry your solvents over molecular sieves.

Q3: The product spot on TLC is "tailing" badly.

A: This usually indicates the presence of the free acid (hydrolysis). Add 1% Acetic Acid to your TLC developing solvent. This protonates the carboxylic acid, sharpening its spot, and allows you to clearly distinguish it from the ester/amide derivative [2].

Q4: Can I monitor the reaction by IR instead?

A: Yes. In-situ IR (ReactIR) is excellent for this. Look for the carbonyl shift.

  • Acid (C=O): ~1680-1700 cm⁻¹

  • Acid Chloride (C=O): ~1750-1780 cm⁻¹ (Shift to higher wavenumber due to electron-withdrawing Cl) [3].

  • Note: The heavy Iodo/Bromo substituents may slightly lower these frequencies due to mass effects, but the shift between acid and chloride remains distinct.

HPLC Workflow Diagram

HPLC_Workflow Start Reaction Sampling (50 µL) Quench Derivatization (Add 500 µL Morpholine/MeCN) Start->Quench Reaction Chemical Transformation: R-COCl + R'2NH -> R-CONR'2 Quench->Reaction Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into RP-HPLC (C18 Column) Dilute->Inject Decision Check Chromatogram Inject->Decision Outcome_A Peak at RRT ~1.5 (Amide Formed) Result: Reaction Complete Decision->Outcome_A Amide Peak Dominant Outcome_B Peak at RRT ~1.0 (Acid Only) Result: Reaction Incomplete Decision->Outcome_B Acid Peak Dominant

Caption: Standard Operating Procedure for HPLC monitoring via Morpholine derivatization.

References
  • Kromidas, S. (2016).[4] The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Discusses derivatization strategies for labile compounds).

  • Reich, H. J. (2022). TLC Stains and Visualization.[5][6][1][7] University of Wisconsin-Madison Chemistry. (Guidance on acid/ester separation and visualization).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[8] 8th Edition. Wiley. (IR frequencies for acid chlorides vs carboxylic acids).

  • Valia, K. (2019).[4] HPLC Derivatization: A Practical Guide. LCGC North America. (Protocols for amine derivatization of acyl halides).

Sources

Validation & Comparative

Benchmarking different synthesis routes for 2-Bromo-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodobenzoyl chloride (CAS: 1261570-98-2) is a critical electrophilic intermediate in the synthesis of SGLT2 inhibitors and other aryl-glucoside pharmaceuticals. Its dual-halogenated core—containing both a bromine and a labile iodine atom—presents a unique synthetic challenge: the synthesis must activate the acyl group without compromising the sensitive carbon-iodine (C–I) bond.

This guide benchmarks the two dominant synthesis routes:

  • The Precision Route (Recommended): Oxalyl Chloride ((

    
    ) with catalytic DMF.
    
  • The Industrial Route: Thionyl Chloride (

    
    ).[1][2][3]
    

Verdict: While Thionyl Chloride offers raw material cost advantages, the Oxalyl Chloride route is superior for laboratory and pilot-scale synthesis.[3] It operates at lower temperatures (preserving the C–I bond), offers easier purification (volatile byproducts), and consistently delivers yields approaching 100% as a "light yellow oil" without requiring high-vacuum distillation.

Strategic Route Analysis

Route 1: The Precision Method (Oxalyl Chloride / DMF)

This route utilizes the Vilsmeier-Haack reagent generated in situ to activate the carboxylic acid under mild conditions (Room Temperature to 40°C).

  • Mechanism: Catalytic DMF reacts with oxalyl chloride to form the active chloroiminium species (Vilsmeier reagent), which rapidly converts the carboxylic acid to the acid chloride.

  • Key Advantage: The reaction produces only gases (

    
    , 
    
    
    
    ,
    
    
    ) as byproducts, allowing for workup via simple evaporation.
  • Causality: The mild temperature profile is critical. Aryl iodides can undergo deiodination or halogen scrambling at elevated temperatures (>80°C). This route avoids that thermal stress.

Route 2: The Industrial Method (Thionyl Chloride)

This route relies on the thermal drive of refluxing thionyl chloride (


 74.6°C) to effect the transformation.
  • Mechanism: Nucleophilic attack of the carboxylate on sulfur, followed by

    
     or 
    
    
    
    displacement by chloride.[3]
  • Key Advantage: Low reagent cost and high atom economy regarding the chlorinating agent.

  • Critical Flaw: Removal of excess

    
     often requires heat or azeotropic distillation. Prolonged heating of 2-bromo-5-iodobenzoic acid increases the risk of iodine liberation (homolytic cleavage) or forming the anhydride impurity.
    

Comparative Data Benchmark

MetricRoute A: Oxalyl Chloride / DMFRoute B: Thionyl Chloride (Neat)
Reagent Cost HighLow
Reaction Temp 0°C to 25°C (Room Temp)75°C - 80°C (Reflux)
Reaction Time 1 - 3 Hours4 - 12 Hours
Yield ~98-100% ~85-95%
Physical State Light Yellow Oil (Clean)Oil (often darkened by

trace)
Purification Evaporation (Rotovap)Vacuum Distillation / Azeotrope
Safety Profile High Risk: Generates CO (Silent Killer)Mod Risk: Generates SO2 (Pungent)
Impurity Profile Minimal; Trace DMFAnhydride formation; De-iodination

Detailed Experimental Protocols

Protocol A: Oxalyl Chloride Mediated Synthesis (Recommended)

Source Grounding: Adapted from US10011627B2 and WO2015032272.

Reagents:

  • 2-Bromo-5-iodobenzoic acid (

    
     equiv)
    
  • Oxalyl Chloride (

    
     - 
    
    
    
    equiv)
  • N,N-Dimethylformamide (DMF) (

    
     equiv / catalytic drops)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 2-Bromo-5-iodobenzoic acid (e.g., 5.0 g) and anhydrous DCM (20-50 mL) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add catalytic DMF (2-3 drops). Note: DMF is essential; without it, the reaction with oxalyl chloride is sluggish at room temperature.

  • Addition: Cool the suspension to 0°C. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ). Ensure proper ventilation.
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 1–3 hours. The suspension should become a clear, homogeneous solution, indicating consumption of the starting acid.

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotovap) at <40°C.

  • Chase Step: To ensure complete removal of oxalyl chloride, re-dissolve the residue in a small amount of DCM or Toluene and re-evaporate (2x).

  • Result: The product is obtained as a light yellow oil (Quantitative yield). It is sufficiently pure for immediate use in Friedel-Crafts or coupling reactions.

Protocol B: Thionyl Chloride Mediated Synthesis

Use only if Oxalyl Chloride is unavailable or for bulk cost-savings where yield loss is acceptable.

Reagents:

  • 2-Bromo-5-iodobenzoic acid (

    
     equiv)
    
  • Thionyl Chloride (

    
     - 
    
    
    
    equiv, acts as solvent)

Step-by-Step Workflow:

  • Setup: Place 2-Bromo-5-iodobenzoic acid in a flask equipped with a reflux condenser and a caustic scrubber (NaOH trap) for acid gases.

  • Addition: Add Thionyl Chloride carefully.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C). Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress). Stir for 4–6 hours.

  • Critical Control Point: Do not overheat. If the solution turns purple/violet, iodine is being liberated. Reduce heat immediately.

  • Workup: Distill off excess

    
     under reduced pressure.
    
  • Azeotrope: Add toluene and evaporate to remove trace thionyl chloride.

  • Result: Darker yellow/amber oil. May require vacuum distillation if high purity is needed.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of DMF in the Oxalyl Chloride route, highlighting why this method proceeds efficiently at low temperatures compared to the thermal Thionyl Chloride route.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Chloroiminium) DMF->Vilsmeier Activation OxCl Oxalyl Chloride (COCl)2 OxCl->Vilsmeier - CO, - CO2 Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Acid Acid 2-Bromo-5-iodobenzoic Acid Product 2-Bromo-5-iodobenzoyl Chloride Intermediate->Product Cl- transfer Gases Gases: CO, CO2, HCl Intermediate->Gases Byproducts RegenDMF Regenerated DMF Intermediate->RegenDMF Catalyst Turnover RegenDMF->DMF Cycle

Caption: The Vilsmeier-Haack catalytic cycle allows for mild activation of the carboxylic acid, avoiding the thermal degradation risks associated with the labile C-I bond.

References

  • Preparation of C-aryl glucoside derivative. (2018). US Patent 10,011,627 B2. USPTO. Link

  • C-aryl glucoside derivative, preparation method for same, and medical applications thereof. (2015). WO Patent 2015/032272 A1. WIPO. Link

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis. (2025). Wolfabio Technical Guides. Link

  • Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups. (2003). Nuclear Medicine and Biology. PubMed. Link

  • Acid to Acid Chloride - Common Conditions. Common Organic Chemistry. Link

Sources

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